Photochemical Fate: trans-Isomer Undergoes Reversible Photoisomerization Only, Whereas cis-Isomer Enters Irreversible 1,3-Dipolar Degradation Pathways
Under direct UV irradiation (λ 254 nm) and triplet-sensitized conditions (λ 313 nm), the trans-isomers of 2-arylcyclopropanecarboxylates—including the methoxy-substituted congener—undergo exclusively photochemical trans→cis isomerization with no detectable chemical degradation products. In stark contrast, the corresponding cis-isomers of the unsubstituted-phenyl series (2a,b) undergo chemical reaction via intramolecular exciplex intermediates, while cis-isomers bearing a methoxy group on the phenyl ring (2c,d) exhibit enhanced intersystem crossing (increased ϕisc) but still do not follow productive chemical reaction pathways. This means the trans compound provides a photochemically 'clean' isomerization profile, whereas the cis compound is photolabile with divergent product outcomes depending on aryl substitution pattern [1].
| Evidence Dimension | Photochemical reaction outcome upon UV irradiation |
|---|---|
| Target Compound Data | trans isomer: reversible trans→cis photoisomerization only; no chemical degradation products detected |
| Comparator Or Baseline | cis-2-phenylcyclopropanecarboxylate (2a,b): chemical reaction via intramolecular exciplex; cis-2-(methoxyphenyl) analogs (2c,d): increased ϕisc relative to trans, no chemical reaction |
| Quantified Difference | Qualitative divergence in photochemical pathway: trans = reversible isomerization pathway; cis = irreversible degradation or altered photophysics |
| Conditions | Direct irradiation at λ 254 nm; triplet-sensitized irradiation at λ 313 nm; solvent not explicitly specified in abstract |
Why This Matters
For applications involving UV exposure (photochemical reactors, long-term storage, UV-spectroscopic characterization), the trans isomer provides predictable, reversible photoisomerization behavior, whereas the cis isomer introduces product heterogeneity and potential loss of material integrity.
- [1] van Noort, P. C. M.; Cerfontain, H. Arylcyclopropane photochemistry. Part 4. The photochemistry of some 2-arylcyclopropanecarboxylates. J. Chem. Soc., Perkin Trans. 2 1979, 822–826. DOI: 10.1039/P29790000822 View Source
